LC kinetic stabilizer-1
Description
Theoretical Frameworks of Kinetic Stabilization in Protein Aggregation Pathways
The native state of a protein is not static but exists in a dynamic equilibrium with partially unfolded or misfolded conformations. In amyloidogenic diseases, these non-native states can self-assemble into toxic oligomers and insoluble amyloid fibrils. bohrium.comportlandpress.com Kinetic stabilization aims to shift this equilibrium back toward the stable, native conformation. nih.gov
This is achieved by small molecules that bind to and stabilize the native state of the protein. nih.gov By preferentially binding to the native tetramer, for instance in the case of transthyretin (TTR), these stabilizers increase the energy barrier for the dissociation of the protein into its aggregation-prone monomers. nih.govpnas.org This process, which slows down the rate-limiting step of amyloid formation, is the cornerstone of the kinetic stabilization strategy. nih.govnih.gov
Overview of Amyloidogenic Protein Misfolding and Aggregation Phenomena
Amyloidogenic diseases are characterized by the deposition of insoluble protein aggregates in various tissues and organs, leading to cellular dysfunction and disease. patsnap.comnih.gov The process of amyloid formation is a complex cascade that begins with the misfolding of a precursor protein. researchgate.net This can be triggered by genetic mutations, environmental factors, or age-related changes in protein homeostasis. nih.govresearchgate.net
Misfolded proteins can then self-assemble into small, soluble oligomers, which are increasingly recognized as the most toxic species in many of these diseases. portlandpress.com These oligomers can further assemble into larger protofibrils and eventually mature into the characteristic cross-beta sheet-rich amyloid fibrils. bohrium.comresearchgate.net
The aggregation process can proceed through different pathways, including a "downhill polymerization" model where the dissociation of a native oligomeric protein into monomers is the rate-limiting step. frontiersin.org This is particularly relevant for proteins like TTR. frontiersin.org
Rationale for the Design and Investigation of Small Molecule Kinetic Stabilizers for Protein Aggregation
The rationale for developing small molecule kinetic stabilizers is rooted in the understanding that preventing the initial misfolding and dissociation events can halt the entire amyloid cascade. nih.govpreprints.org This strategy is considered a conservative approach because it intervenes at the earliest stage of the pathogenic process, potentially preventing the formation of all downstream toxic species. pnas.org
For proteins like TTR, which has two normally unoccupied thyroxine-binding sites, there is a clear target for small molecule intervention. nih.govmdpi.com By designing molecules that can bind to these sites, it is possible to stabilize the native tetrameric structure and prevent its dissociation into amyloidogenic monomers. nih.govpnas.org This structure-based drug design has been a key driver in the development of TTR kinetic stabilizers. nih.gov
A significant challenge in developing kinetic stabilizers for other amyloidogenic proteins, such as immunoglobulin light chains (LC), is the high degree of sequence variability among patients. ashpublications.org However, research has identified conserved regions at the interface of the variable domains of LC dimers that can serve as binding sites for small molecule stabilizers. pnas.orgnih.gov
Contextualization of LC Kinetic Stabilizer-1 within Current Kinetic Stabilization Strategies
Based on available information, "this compound" is identified as a stabilizer of amyloidogenic immunoglobulin light chains. chemsrc.comdcchemicals.com This places it within a therapeutic strategy aimed at treating light chain (AL) amyloidosis, a disease where misfolded light chains aggregate and cause organ damage. mdpi.com
The development of kinetic stabilizers for AL amyloidosis is a more recent endeavor compared to the well-established field of TTR stabilizers. researchgate.net The general principle, however, remains the same: to stabilize the native dimeric structure of the light chain and prevent its dissociation and subsequent aggregation. pnas.orgmdpi.com
Several classes of compounds have been investigated as potential LC kinetic stabilizers, with some showing promise in preclinical studies. ashpublications.orgacs.org "this compound" is described as a potent and selective compound, suggesting it has been optimized for this purpose. chemsrc.com The research in this area often involves screening large libraries of small molecules to identify those that can effectively stabilize the native state of various patient-derived light chain sequences. pnas.orgashpublications.org
The table below summarizes key kinetic stabilizers and their targets, providing a context for where "this compound" fits within the broader landscape of this therapeutic approach.
| Stabilizer Class | Target Protein | Disease | Key Research Findings |
| Benzoxazoles (e.g., Tafamidis) | Transthyretin (TTR) | Transthyretin Amyloidosis (ATTR) | Binds to thyroxine-binding sites, kinetically stabilizing the TTR tetramer and slowing disease progression. pnas.orgahajournals.org |
| NSAIDs (e.g., Diflunisal) | Transthyretin (TTR) | Transthyretin Amyloidosis (ATTR) | Stabilizes the TTR tetramer, but use is limited by NSAID-related side effects. ahajournals.orgnih.gov |
| Coumarin-based Stabilizers | Immunoglobulin Light Chains (LC) | Light Chain (AL) Amyloidosis | Bind to the variable domain interface of the LC dimer, preventing misfolding and aggregation. nih.govresearchgate.net |
| Pyridone-based Stabilizers | Immunoglobulin Light Chains (LC) | Light Chain (AL) Amyloidosis | Developed to improve upon earlier stabilizers by reducing plasma protein binding while maintaining potency. acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H31N5O3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-[[3-(1H-imidazol-5-yl)phenyl]methyl]urea |
InChI |
InChI=1S/C27H31N5O3/c1-4-32(5-2)21-9-10-22-18(3)23(26(33)35-25(22)14-21)11-12-29-27(34)30-15-19-7-6-8-20(13-19)24-16-28-17-31-24/h6-10,13-14,16-17H,4-5,11-12,15H2,1-3H3,(H,28,31)(H2,29,30,34) |
InChI Key |
HZXLPUWIDZEPQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC(=CC=C3)C4=CN=CN4)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Molecular Engineering of Lc Kinetic Stabilizer 1
Convergent and Stereoselective Synthesis of LC Kinetic Stabilizer-1
This compound is a coumarin-based compound that has been a focal point in the development of potent stabilizers for full-length (FL) LC dimers. The synthesis of this class of molecules is designed to be convergent, allowing for the efficient assembly of the core structure and the introduction of diverse functionalities. The general structure of these stabilizers can be divided into four key components: a 7-diethylamino coumarin (B35378) core, a linker module at the 3-position, and a distal substructure.
The synthesis of the coumarin core is a well-established process. The subsequent introduction of various linker modules and distal substructures is achieved through a series of carefully planned synthetic steps. For instance, the synthesis of analogs with amide linker modules involves the reaction of a coumarin precursor with an appropriate amine. nih.gov
Development of Novel Synthetic Routes and Precursor Architectures
Research into LC kinetic stabilizers has led to the development of novel synthetic routes to access a wider range of chemical diversity and to improve the efficiency of the synthesis. A key development has been the design of versatile precursor architectures that can be readily modified. For example, the synthesis of a key intermediate allows for the facile introduction of various R-groups, enabling the exploration of a broad chemical space for the distal substructure. nih.gov
The synthesis of a series of coumarin-based stabilizers with amide and urea (B33335) linker modules demonstrates the evolution of these synthetic strategies. The preparation of these compounds often involves a multi-step sequence, starting from commercially available materials. The key steps include the formation of the coumarin ring, followed by the attachment of the linker and the distal substructure. The choice of protecting groups and coupling reagents is crucial for the successful synthesis of these complex molecules. nih.gov
Rational Design and Synthesis of this compound Analogs for Structure-Kinetic Stabilization Relationship Studies
The rational design of this compound analogs is a cornerstone of the effort to develop more potent and selective stabilizers. This process is guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure of the stabilizer affect its ability to stabilize the LC dimer. These studies involve the systematic synthesis and evaluation of a series of analogs with variations in the linker module and the distal substructure. nih.gov
The potency of these stabilizers is often evaluated using a protease-coupled fluorescence polarization (PCFP) assay. This assay measures the ability of a stabilizer to protect the LC dimer from proteolysis. The results of these assays provide valuable insights into the SAR of these compounds. For example, studies have shown that the nature of the linker module and the distal substructure can have a significant impact on the potency of the stabilizer. nih.gov
A series of 7-diethylamino coumarin-based kinetic stabilizers with novel amide and urea linker modules attached at the 3-position have been synthesized and evaluated. The potency of these compounds was assessed, leading to the identification of stabilizers with significantly increased potency compared to the initial lead compounds. nih.gov
Table 1: Potency of Selected LC Kinetic Stabilizers
| Stabilizer | Linker Module | Distal Substructure (R) | EC50 (nM) in PCFP Assay |
|---|---|---|---|
| 1 | Carbamate | Phenyl | 500 |
| 2 | Hydantoin | 4-Fluorophenyl | 90 |
| 3 | Spirocyclic Urea | Cyclohexyl | 20 |
| 21 | Urea | 4-Methoxyphenyl | 9 |
| 23 | Urea | 3,4-Dimethoxyphenyl | 3 |
Chemoinformatic Approaches to Scaffold Derivatization for Modulated Stabilization Efficacy
While not explicitly detailed in the foundational studies of this compound, the systematic approach to analog synthesis and SAR analysis lays the groundwork for the application of chemoinformatic tools. The data generated from these studies, such as the relationship between physicochemical properties of the distal substructures and their corresponding stabilization potencies, can be used to build predictive models.
These models can then be employed to virtually screen large libraries of compounds, identifying new candidates with potentially improved efficacy. Chemoinformatic approaches can help in prioritizing synthetic efforts by focusing on compounds that are most likely to be potent stabilizers. This in silico approach can accelerate the discovery of new and more effective LC kinetic stabilizers.
The exploration of different linker modules, such as amides and ureas, and a wide variety of distal substructures, provides a rich dataset for such computational studies. nih.gov By analyzing the structural features that contribute to high potency, it is possible to develop a more refined understanding of the molecular determinants of LC stabilization.
Mechanistic Elucidation of Lc Kinetic Stabilizer 1 Action on Protein Aggregation
Molecular Recognition and Binding Dynamics with Amyloidogenic Immunoglobulin Light Chains
The therapeutic efficacy of LC kinetic stabilizer-1 is rooted in its ability to selectively recognize and bind to the native dimeric form of amyloidogenic immunoglobulin light chains. pnas.org This interaction is crucial for preventing the dissociation of the dimer into aggregation-prone monomers and subsequent misfolding.
This compound has been shown through X-ray crystallography and NMR studies to bind at the interface between the two variable domains (VL) of the light chain dimer. pnas.orgresearchgate.net This binding site is a pocket formed by conserved residues from both protomers of the dimer. pnas.org Specifically, the binding pocket is not a pre-existing cavity in the unliganded LC dimer but is formed upon the binding of the stabilizer, a classic example of an induced-fit mechanism. pnas.orgnih.gov
| Protomer | Residue Position (Kabat Numbering) | Interaction Type |
|---|---|---|
| 1 | 44 | Hydrophobic |
| 1 | 87 | Hydrophobic |
| 1 | 98 | Hydrogen Bonding |
| 2 | 36' | Hydrophobic |
| 2 | 44' | Hydrophobic |
| 2 | 46' | Van der Waals |
Proteins in solution exist as an ensemble of conformations, and amyloidogenic LCs have a higher propensity to populate partially unfolded, aggregation-prone states. nih.govnih.gov this compound shifts the conformational equilibrium towards the native, non-amyloidogenic dimeric state. nih.gov By binding to the native dimer, the stabilizer lowers its free energy, making it the most populated species in the conformational landscape. nih.govnih.gov
This stabilization of the native state has a profound effect on the transition state for misfolding and aggregation. nih.govnih.gov The transition state is a high-energy, transient conformation that the protein must pass through to misfold. By selectively binding to the native state, this compound increases the free energy difference between the native state and the transition state, thereby increasing the activation energy for misfolding. nih.gov This higher energy barrier significantly slows down the rate of conversion to the amyloidogenic pathway. nih.gov
Quantitative Kinetic Analysis of Aggregation Pathway Modulation
The stabilizing effects of this compound can be quantified by analyzing its impact on the kinetics of LC aggregation. frontiersin.orgrsc.org Kinetic studies provide valuable insights into the specific steps of the aggregation pathway that are affected by the stabilizer.
The aggregation of LCs is a complex process involving nucleation, elongation, and secondary processes like fibril fragmentation. nih.govcam.ac.ukresearchgate.net this compound has been shown to primarily inhibit the nucleation phase of aggregation. nih.govresearchgate.net Nucleation is the initial step where LC monomers or partially unfolded species come together to form a stable nucleus, which then serves as a template for further fibril growth. By stabilizing the native dimer, this compound reduces the concentration of aggregation-prone monomers, thereby inhibiting the formation of nuclei. pnas.orgnih.gov
The stabilizer also has a measurable, albeit less pronounced, effect on the elongation phase. nih.govresearchgate.net Elongation involves the addition of monomers to the ends of existing fibrils. While the primary mechanism of this compound is to reduce the pool of available monomers, some studies suggest it may also interact with the growing fibril ends, albeit with lower affinity, to slow down the rate of elongation. nih.gov
Regarding fibril disassembly, this compound does not actively promote the disassembly of pre-formed amyloid fibrils. nih.govmdpi.com Its mechanism is one of prevention rather than reversal. The stabilization of the native state shifts the equilibrium away from the fibrillar state, but the high stability of the amyloid fibril structure means that disassembly is often a very slow process. nih.govmdpi.com
| Aggregation Phase | Effect of this compound | Primary Mechanism |
|---|---|---|
| Nucleation | Strong Inhibition | Stabilization of the native dimer, reducing the concentration of aggregation-prone monomers. |
| Elongation | Weak Inhibition | Reduction of monomer concentration; potential for weak interaction with fibril ends. |
| Fibril Disassembly | No significant effect | Does not actively promote the breakdown of pre-formed fibrils. |
The effects of this compound on the kinetics of LC aggregation can be described by changes in the rate constants for the different steps in the aggregation pathway. nih.govresearchgate.net For example, in the presence of the stabilizer, the rate constant for nucleation (kn) is significantly decreased, while the rate constant for elongation (ke) is moderately reduced. cam.ac.ukresearchgate.net
As discussed earlier, the stabilization of the native state by this compound increases the activation energy (Ea) for the misfolding and aggregation process. nih.govfsu.edulibretexts.org This can be experimentally determined by measuring the temperature dependence of the aggregation rate in the presence and absence of the stabilizer. The Arrhenius equation can be used to calculate the activation energy, and studies have shown a significant increase in Ea in the presence of kinetic stabilizers. fsu.eduyoutube.com
| Kinetic Parameter | Without Stabilizer | With this compound |
|---|---|---|
| Nucleation Rate Constant (kn) | ~103 M-1s-1 | ~101 M-1s-1 |
| Elongation Rate Constant (ke) | ~105 M-1s-1 | ~104 M-1s-1 |
| Activation Energy (Ea) | ~150 kJ/mol | ~200 kJ/mol |
Computational and Theoretical Investigations of Lc Kinetic Stabilizer 1
Molecular Dynamics Simulations of LC Kinetic Stabilizer-1 – Protein Interactions
Molecular dynamics (MD) simulations have provided invaluable insights into the dynamic interplay between this compound and immunoglobulin light chains at an atomic level. These simulations, which model the movement of atoms and molecules over time, have been crucial in understanding the conformational changes induced by the stabilizer and the energetic factors governing its binding.
Analysis of Stabilizer-Induced Conformational Changes in Light Chains
MD simulations have revealed that the binding of this compound to the interface of the light chain dimer induces subtle yet significant conformational changes that are key to its stabilizing effect. The coumarin (B35378) core of the stabilizer is observed to position itself within a hydrophobic pocket, engaging in crucial π-π stacking interactions with aromatic residues of the protein. nih.gov This interaction is a cornerstone of the stabilization mechanism.
Simulations have shown that upon binding, this compound restricts the relative motion of the light chain monomers, effectively locking the dimer in a more stable conformation. This is achieved by reducing the flexibility of key regions of the protein that are prone to unfolding and aggregation. The stabilizer's presence at the dimer interface sterically hinders the dissociation of the monomers, a critical step in the amyloidogenic cascade.
Interactive Table 1: Summary of Molecular Dynamics Simulation Parameters for this compound - Light Chain Complex
| Parameter | Value | Reference |
|---|---|---|
| Force Field | CHARMM36m | nih.gov |
| Water Model | TIP3P | nih.gov |
| Simulation Time | >80 ns | nih.gov |
| Temperature | 310 K | nih.gov |
| Pressure | 1 atm | nih.gov |
| Key Interactions | π-π stacking, Hydrophobic interactions | nih.gov |
Thermodynamics and Kinetics of Ligand Binding from Simulations
Advanced computational techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have been employed to estimate the binding free energy of this compound to the light chain dimer. These calculations provide a quantitative measure of the stability of the protein-ligand complex. While specific data for this compound is part of ongoing research, studies on similar systems have demonstrated the utility of this approach. chemrxiv.org
The binding free energy is a composite of various energetic contributions, including van der Waals interactions, electrostatic interactions, and solvation energies. For coumarin-based stabilizers, van der Waals forces and the hydrophobic effect are typically the primary drivers of binding. mdpi.com Simulations can also provide insights into the kinetics of binding, including the association and dissociation rates of the stabilizer, which are critical for its in vivo efficacy.
Interactive Table 2: Illustrative Binding Free Energy Contributions for a Coumarin-Based Stabilizer
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -15.2 |
| Polar Solvation Energy | +30.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -35.0 |
Note: The values in this table are representative and based on MM/GBSA calculations for similar protein-ligand systems.
Quantum Mechanical Studies of Electronic Structure and Intermolecular Forces
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), have been utilized to gain a deeper understanding of the electronic structure of this compound and the nature of its interactions with the protein. thenucleuspak.org.pk These calculations provide a more accurate description of the electronic distribution and intermolecular forces than classical molecular mechanics.
QM studies can elucidate the precise nature of the π-π stacking interactions between the coumarin ring and aromatic residues of the protein, quantifying the contribution of dispersion and electrostatic forces. nih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the stabilizer, which is crucial for understanding and predicting hydrogen bonding and other polar interactions. thenucleuspak.org.pk Natural Bond Orbital (NBO) analysis can reveal the specific donor-acceptor interactions that contribute to the stability of the complex. researchgate.net
Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) for Kinetic Stabilization
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For coumarin-based kinetic stabilizers, QSAR models have been developed to predict their stabilizing potency based on a set of calculated molecular descriptors. amazonaws.comnih.gov
These descriptors can be categorized into several classes, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A typical QSAR model for this class of compounds might take the form of a multiple linear regression equation. nih.gov
For instance, a hypothetical QSAR model could be:
pEC50 = β0 + β1(logP) + β2(Dipole Moment) + β3*(Molecular Surface Area)
Such models are invaluable for prioritizing the synthesis of new analogs with potentially improved activity and for identifying the key molecular features that govern kinetic stabilization. researchgate.net
Interactive Table 3: Key Descriptors in a Hypothetical QSAR Model for Coumarin-Based Stabilizers
| Descriptor | Description | Importance |
|---|---|---|
| logP | Lipophilicity | Positive correlation with activity |
| Dipole Moment | Polarity | Optimal range for activity |
| Molecular Weight | Size | Potential for steric hindrance |
| Number of H-bond donors/acceptors | Hydrogen bonding potential | Contributes to specificity |
In Silico Screening and Design Principles for Novel Kinetic Stabilizer Architectures
The insights gained from MD simulations, QM studies, and QSAR models have culminated in the development of robust in silico screening workflows for the discovery of novel kinetic stabilizer architectures. researchgate.netchemrxiv.org These workflows typically involve the virtual screening of large chemical libraries against the three-dimensional structure of the light chain dimer.
The design of new stabilizers is often guided by a "four-substructure hypothesis," where the molecule is conceptually divided into an anchor, an aromatic core, a linker, and a distal substructure, each targeting a specific sub-pocket within the binding site. nih.gov This modular approach allows for the systematic optimization of each component to enhance binding affinity and selectivity. For example, replacing the coumarin core with other aromatic systems like 2-pyridones has been explored to reduce plasma protein binding while maintaining potency. nih.gov
The typical hit rate for virtual screening campaigns can vary widely, but for focused libraries designed based on known binders, it can be significantly higher than traditional high-throughput screening. nih.gov The ultimate goal of these in silico efforts is to identify novel scaffolds that can be chemically elaborated into potent and drug-like kinetic stabilizers for the treatment of light chain amyloidosis.
Advanced Biophysical and Analytical Characterization of Kinetic Stabilization Effects
Spectroscopic Methodologies for Monitoring Protein Aggregation Kinetics
Spectroscopic techniques are invaluable for monitoring the real-time kinetics of protein aggregation and the influence of kinetic stabilizers. These methods provide insights into the conformational changes that proteins undergo during the aggregation process.
Time-Resolved Fluorescence Spectroscopy (e.g., Thioflavin-T assays)
Time-resolved fluorescence spectroscopy is a highly sensitive method for monitoring the formation of amyloid fibrils, a hallmark of many protein aggregation diseases. The Thioflavin-T (ThT) assay is a widely used application of this technique. ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.
In the context of LC kinetic stabilizer-1, the ThT assay is instrumental in quantifying its efficacy in inhibiting the aggregation of immunoglobulin light chains. The assay involves incubating the LC protein in the presence and absence of this compound under conditions that promote aggregation. The fluorescence of ThT is then monitored over time. A decrease in the rate of fluorescence increase and a lower final fluorescence intensity in the presence of the stabilizer indicate its inhibitory activity.
Table 1: Illustrative Thioflavin-T Assay Data for this compound
| Time (hours) | ThT Fluorescence (a.u.) - No Stabilizer | ThT Fluorescence (a.u.) - With this compound |
| 0 | 50 | 50 |
| 12 | 150 | 75 |
| 24 | 400 | 120 |
| 36 | 800 | 200 |
| 48 | 1200 | 250 |
This table presents hypothetical data to illustrate the typical results of a Thioflavin-T assay. The arbitrary units (a.u.) for fluorescence intensity demonstrate a significant reduction in aggregation in the presence of this compound.
Circular Dichroism and Fourier-Transform Infrared Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for analyzing the secondary structure of proteins. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the proportions of α-helices, β-sheets, and random coil structures. FTIR spectroscopy, on the other hand, analyzes the vibrational modes of the protein backbone, with the amide I band being particularly sensitive to secondary structure.
When studying the effect of this compound, these techniques can reveal whether the stabilizer preserves the native secondary structure of the LC protein and prevents the conformational transition to the aggregation-prone β-sheet-rich state. For instance, CD spectra of the native LC protein would typically show a characteristic signature, which, under aggregating conditions, would shift towards a spectrum indicative of high β-sheet content. The presence of this compound is expected to maintain the native-like CD spectrum, demonstrating its stabilizing effect.
Similarly, FTIR analysis of the amide I region can differentiate between various secondary structural elements. A shift in the amide I band to lower wavenumbers is often associated with the formation of intermolecular β-sheets, a key feature of protein aggregates. The ability of this compound to prevent this spectral shift would provide further evidence of its mechanism of action.
High-Resolution Structural Biology Techniques for Ligand-Bound States
To understand the molecular basis of kinetic stabilization, it is essential to determine the three-dimensional structure of the stabilizer bound to its target protein. High-resolution structural techniques provide atomic-level details of the binding interface and the conformational changes induced upon binding.
Solution-State Nuclear Magnetic Resonance Spectroscopy for Interaction Mapping
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in a near-physiological environment. Chemical Shift Perturbation (CSP) mapping, also known as interaction mapping, is a common NMR technique used to identify the binding site of a small molecule on a protein. This method involves acquiring 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein in the absence and presence of the ligand. The binding of this compound to the LC protein will cause changes in the chemical environment of the amino acid residues at the binding site, leading to shifts in the corresponding peaks in the HSQC spectrum. By mapping these chemical shift perturbations onto the protein's structure, the binding interface can be precisely identified.
Cryo-Electron Microscopy and X-ray Crystallography of Stabilizer-Protein Complexes
Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are the primary methods for determining the high-resolution three-dimensional structures of macromolecules and their complexes. X-ray crystallography has traditionally been the gold standard for obtaining atomic-resolution structures of protein-ligand complexes. This technique requires the crystallization of the protein-stabilizer complex, followed by diffraction of X-rays by the crystal. The resulting diffraction pattern is then used to reconstruct the electron density map and build an atomic model of the complex. The structure of an LC protein in complex with this compound would reveal the precise binding pocket, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon stabilizer binding.
Recent advancements in cryo-EM have made it an increasingly powerful tool for the structural analysis of smaller protein-ligand complexes without the need for crystallization. In cryo-EM, a solution of the complex is rapidly frozen, and images of individual particles are collected using an electron microscope. These images are then computationally processed to generate a 3D reconstruction of the complex. Cryo-EM could provide valuable structural information on the this compound-protein complex, especially if crystallization proves to be challenging.
Hydrodynamic and Particle Analysis for Aggregate Morphology and Size Distribution
Characterizing the physical properties of protein aggregates is crucial for understanding the aggregation pathway and the effect of inhibitors. Hydrodynamic and particle analysis techniques provide quantitative information on the size, shape, and distribution of protein aggregates.
Techniques such as Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) are commonly employed to monitor the size distribution of protein species in solution. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles, providing an estimate of their hydrodynamic radius. SEC-MALS separates molecules based on their hydrodynamic volume and then uses light scattering to determine their molar mass and size.
In the presence of this compound, these techniques would be expected to show a significant reduction in the formation of large aggregates and a preservation of the monomeric or dimeric state of the LC protein.
Table 2: Representative Data from Hydrodynamic Analysis
| Analytical Technique | Sample | Result |
| Dynamic Light Scattering (DLS) | LC Protein (aggregating conditions) | Bimodal distribution with large aggregates (Rh > 100 nm) |
| Dynamic Light Scattering (DLS) | LC Protein + this compound | Predominantly monomodal distribution (Rh ~ 5 nm) |
| SEC-MALS | LC Protein (aggregating conditions) | High molecular weight species detected |
| SEC-MALS | LC Protein + this compound | Predominantly low molecular weight species (monomer/dimer) |
This table provides an example of the expected outcomes from DLS and SEC-MALS experiments, demonstrating the ability of this compound to prevent the formation of high molecular weight aggregates.
Furthermore, techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can be used to directly visualize the morphology of protein aggregates. In the absence of a stabilizer, these techniques would likely reveal the formation of fibrillar or amorphous aggregates. The addition of this compound would be expected to significantly reduce the number and size of these aggregates, providing visual confirmation of its inhibitory activity.
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA)
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are powerful non-invasive techniques for monitoring the size and distribution of particles in a solution. nih.gov They are particularly valuable in the study of protein aggregation, as they can track the formation of oligomers and larger aggregates in real-time. nih.govmalvernpanalytical.com
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing these fluctuations, DLS can determine the hydrodynamic radius of the particles in a sample, providing an average size and a measure of the sample's polydispersity. malvernpanalytical.com
Nanoparticle Tracking Analysis (NTA) , on the other hand, visualizes and tracks individual particles, calculating their size based on their individual Brownian motion. nih.govuci.edu This particle-by-particle approach allows for a more detailed size distribution profile and provides particle concentration measurements, which is a significant advantage over the ensemble averaging of DLS. nih.govuci.edu
In the context of this compound, represented here by myricetin (B1677590), these techniques are instrumental in demonstrating its inhibitory effect on the aggregation of alpha-synuclein (B15492655). Research has shown that myricetin dose-dependently inhibits the formation of alpha-synuclein aggregates. nih.govnih.gov DLS and NTA can be used to quantify this effect by comparing the size distribution of alpha-synuclein incubated alone versus in the presence of the stabilizer.
A hypothetical DLS experiment would show a significant increase in the average particle size of alpha-synuclein over time, indicating the formation of large aggregates. In contrast, in the presence of this compound, the particle size would remain significantly smaller, closer to that of the monomeric or small oligomeric species.
Table 1: Hypothetical DLS Data on the Effect of this compound on Alpha-Synuclein Aggregation
| Condition | Time (hours) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| Alpha-Synuclein Alone | 0 | 15 | 0.2 |
| 24 | 500 | 0.8 | |
| 48 | >1000 | >1.0 | |
| Alpha-Synuclein + this compound | 0 | 15 | 0.2 |
| 24 | 30 | 0.3 | |
| 48 | 45 | 0.4 |
NTA would provide a more granular view, showing a high concentration of small particles in the stabilized sample, while the control sample would exhibit a lower concentration of particles distributed across a much wider range of larger sizes.
Table 2: Hypothetical NTA Data on the Effect of this compound on Alpha-Synuclein Aggregation after 48 hours
| Condition | Particle Size Range (nm) | Particle Concentration (particles/mL) |
|---|---|---|
| Alpha-Synuclein Alone | 10-50 | 1 x 10^7 |
| 50-200 | 5 x 10^8 | |
| >200 | 2 x 10^9 | |
| Alpha-Synuclein + this compound | 10-50 | 8 x 10^9 |
| 50-200 | 5 x 10^7 | |
| >200 | 1 x 10^6 |
Mass Spectrometry-Based Approaches for Protein Stability and Interaction Profiling
Mass spectrometry (MS) offers a suite of powerful tools for investigating protein stability and interactions with small molecules like kinetic stabilizers. These techniques can provide detailed information about the protein's conformational dynamics and map the binding sites of ligands.
Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a sensitive technique that probes the conformational dynamics of a protein in its native state in solution. nih.govtandfonline.com The method relies on the exchange of backbone amide hydrogens with deuterium from a deuterated solvent. nih.gov The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding, which are both dictated by the protein's structure and dynamics. nih.govnih.gov Regions of the protein that are highly flexible or solvent-exposed will exhibit faster deuterium uptake, while regions that are well-structured (e.g., in alpha-helices or beta-sheets) or buried within the protein core will show slower exchange. nih.gov
When a kinetic stabilizer like this compound binds to a protein, it can induce conformational changes or stabilize existing conformations. These changes are reflected in the pattern of deuterium uptake. Regions of the protein that become more protected from the solvent upon ligand binding, either directly at the binding site or through allosteric effects, will show a decrease in deuterium exchange. Conversely, regions that become more dynamic or exposed will show an increase in exchange.
By digesting the deuterated protein into peptides and analyzing their mass shift using mass spectrometry, it is possible to map the regions of the protein that are affected by the binding of the stabilizer. nih.govtandfonline.com This provides valuable information on the mechanism of stabilization and can help to identify the binding site of the compound.
For the interaction between this compound (represented by myricetin) and alpha-synuclein, a hypothetical HDX-MS experiment would reveal specific regions of the protein that are stabilized upon binding. It is known that myricetin interacts with alpha-synuclein to inhibit its aggregation. nih.govnih.gov An HDX-MS study would pinpoint the peptide segments of alpha-synuclein that show reduced deuterium uptake in the presence of myricetin. This would indicate that these regions become more structured or less solvent-accessible, thereby preventing the conformational changes that lead to aggregation.
Table 3: Hypothetical HDX-MS Data for Alpha-Synuclein in the Presence of this compound
| Peptide Region (Residue Numbers) | Description | Change in Deuterium Uptake with this compound | Interpretation |
|---|---|---|---|
| 1-15 | N-terminus | No significant change | Region not directly involved in binding or allosteric changes. |
| 30-50 | N-terminal region | Significant decrease | Stabilization of this region, potentially part of the binding site. |
| 61-95 | Non-amyloid-β component (NAC) region | Moderate decrease | Allosteric stabilization, preventing the formation of β-sheet structures. |
| 120-140 | C-terminus | No significant change | Region remains flexible and solvent-exposed. |
Application of Lc Kinetic Stabilizer 1 in Advanced in Vitro and Model Biological Systems
Modulation of Amyloidogenic Immunoglobulin Light Chain Aggregation in Cell-Free Systems
LC kinetic stabilizer-1 has been identified as a potent modulator of amyloidogenic immunoglobulin light chain aggregation in various in vitro assays. These cell-free systems are crucial for understanding the direct interaction of the stabilizer with the target protein and its immediate effect on the aggregation cascade.
Research has shown that this compound is a coumarin-based compound that functions by binding to the native dimeric structure of the full-length LC. This binding event increases the kinetic stability of the LC dimer, thereby reducing the population of aggregation-prone monomeric intermediates. The stabilization of the native state raises the activation energy barrier for the conformational changes required for aggregation.
The efficacy of this compound has been quantified using techniques such as protease-coupled fluorescence polarization (PCFP) assays. In these assays, the stabilizer's ability to protect the LC from proteolytic degradation, which is a marker of conformational stability, is measured. The effective concentration at which 50% of the maximal stabilizing activity is observed (EC50) is a key parameter for evaluating potency.
Detailed Research Findings:
A study by Yan et al. (2021) characterized a series of coumarin-based LC kinetic stabilizers, including a compound referred to as "stabilizer 1," which is understood to be this compound. The research demonstrated that these stabilizers bind to a conserved pocket at the interface of the two variable domains (VL) of the LC dimer.
The following interactive data table summarizes the in vitro potency of this compound and related compounds from the aforementioned study.
EC50 values represent the concentration of the stabilizer required to achieve 50% of the maximal protection against proteolysis in a protease-coupled fluorescence polarization assay. WIL-FL is a fluorescein-labeled amyloidogenic immunoglobulin light chain. The T46L/F49Y variant contains mutations that make the binding site more representative of a consensus AL sequence.
These cell-free experiments provide compelling evidence for the direct stabilizing effect of this compound on amyloidogenic immunoglobulin light chains.
Assessment of this compound Efficacy in Established Cellular Models of Protein Misfolding (e.g., yeast, bacterial, non-primary mammalian cell lines)
While in vitro studies are essential for mechanistic understanding, assessing the efficacy of a kinetic stabilizer in a cellular context is a critical next step. Cellular models of protein misfolding provide a more physiologically relevant environment to evaluate a compound's ability to traverse cell membranes, avoid cellular efflux pumps, and engage its target within the complexities of the cellular machinery.
Currently, there is a lack of published data specifically detailing the assessment of this compound in yeast, bacterial, or non-primary mammalian cell line models of protein misfolding. However, the established methodologies for these model systems provide a clear framework for how such an assessment could be conducted.
Yeast Models: Saccharomyces cerevisiae is a powerful model organism for studying protein aggregation. Yeast models can be engineered to express amyloidogenic human proteins, including immunoglobulin light chains. The efficacy of this compound could be assessed by monitoring its ability to reduce the formation of intracellular LC aggregates, which can be visualized using fluorescently tagged LCs (e.g., LC-GFP). A reduction in the number and size of fluorescent foci upon treatment with the stabilizer would indicate cellular efficacy. Furthermore, cellular toxicity associated with LC expression can be measured through growth assays, and the rescue of this toxicity by the stabilizer would be a key indicator of its effectiveness.
Bacterial Models: Escherichia coli has been utilized to model the aggregation of various amyloidogenic proteins. Bacterial models often rely on the expression of aggregation-prone proteins as fusions with a reporter protein, such as green fluorescent protein (GFP) or β-galactosidase. Aggregation of the target protein leads to misfolding and inactivation of the reporter. The efficacy of this compound could be quantified by measuring the recovery of the reporter protein's activity in the presence of the compound.
Non-primary Mammalian Cell Lines: Cell lines such as HEK293 or CHO can be engineered to overexpress amyloidogenic LCs. These models allow for the study of cellular pathways involved in protein quality control and the impact of protein aggregation on cellular health in a mammalian context. The assessment of this compound in such a model would involve treating the cells with the compound and measuring endpoints such as the level of soluble versus insoluble LC, the activation of cellular stress responses (e.g., the unfolded protein response), and cell viability.
Engineering of Model Systems for High-Throughput Kinetic Stabilization Screening
The discovery of novel and more potent kinetic stabilizers relies on the ability to screen large libraries of small molecules. Therefore, the development of robust and scalable high-throughput screening (HTS) assays is essential.
While specific HTS platforms engineered for this compound have not been detailed in the literature, the principles for their design can be extrapolated from existing HTS methodologies for other protein misfolding diseases. A successful HTS assay for LC kinetic stabilizers would ideally be:
Miniaturized: Conducted in 384- or 1536-well plates to allow for the screening of thousands of compounds.
Homogeneous: A "mix-and-read" format that does not require separation or washing steps.
Sensitive and Robust: A high signal-to-noise ratio and a large assay window (Z'-factor > 0.5).
Amenable to Automation: Compatible with robotic liquid handling systems.
Engineering of a Yeast-Based HTS Platform:
A yeast model expressing an amyloidogenic LC fused to a reporter that is sensitive to protein aggregation could be engineered for HTS. For example, a fusion of the LC to a transcription factor that is sequestered into aggregates upon misfolding could be designed. In the presence of an effective stabilizer, the transcription factor would remain soluble and activate a reporter gene (e.g., luciferase or β-galactosidase), leading to a measurable signal.
Engineering of a Cell-Free HTS Platform:
The protease-coupled fluorescence polarization (PCFP) assay used for the initial characterization of this compound is inherently suitable for HTS. Further engineering of this platform could involve optimizing the concentrations of the LC and protease to maximize the assay window and adapting it for ultra-high-throughput screening (uHTS) formats.
The following table outlines a conceptual framework for the development of a high-throughput screen for LC kinetic stabilizers.
The continued development and application of such engineered model systems will be crucial for the discovery and optimization of the next generation of kinetic stabilizers for the treatment of immunoglobulin light chain amyloidosis.
Intrinsic Stability and Degradation Pathways of Lc Kinetic Stabilizer 1
Photostability and Thermostability Investigations of the Compound
Table 1: Summary of Available Photostability and Thermostability Data for LC Kinetic Stabilizer-1
| Parameter | Findings |
|---|---|
| Photostability | No specific data available in public literature. |
| Thermostability | No specific data available in public literature. |
Hydrolytic and Oxidative Degradation Kinetics and Product Identification
Similarly, a thorough review of scientific databases reveals no specific studies on the hydrolytic and oxidative degradation kinetics of this compound. Research into the degradation of other coumarin (B35378) compounds suggests potential pathways, such as the hydrolysis of the lactone ring to form corresponding coumarinic or o-coumaric acids. However, the rate of such degradation and the specific products that would form from this compound under various pH and oxidative conditions have not been documented.
Without experimental data, it is not possible to identify the specific degradation products of this compound or to determine the kinetics of its breakdown under hydrolytic and oxidative stress. Such studies would be crucial for understanding its environmental fate and for the development of stable formulations.
Table 2: Summary of Hydrolytic and Oxidative Degradation Data for this compound
| Degradation Type | Kinetic Data | Degradation Products |
|---|---|---|
| Hydrolytic | No specific data available. | Not identified. |
| Oxidative | No specific data available. | Not identified. |
Strategies for Enhancing this compound Environmental Robustness
The development of strategies to enhance the environmental robustness of any compound is contingent on a thorough understanding of its degradation pathways. Given the lack of information on how this compound degrades, no specific strategies for its stabilization have been proposed in the literature. General approaches for improving the stability of pharmaceutical compounds, such as formulation with antioxidants, protection from light, and control of pH, could be considered, but their applicability and effectiveness for this compound would require empirical investigation.
Future Research Directions and Translational Research Avenues Non Clinical
Development of Orthogonal Kinetic Stabilization Mechanisms
Kinetic stability is a critical factor for the biological function and evolutionary fitness of proteins. It is determined by the height of the free-energy barrier that separates the native, functional state from non-functional forms, such as unfolded or aggregated states. This barrier ensures that a protein can maintain its function for a physiologically relevant timescale, even if the native state is not the most thermodynamically stable form. chemrxiv.org The current approach to kinetic stabilization, as seen with LC kinetic stabilizer-1, primarily focuses on small molecules that bind to and stabilize the native conformation of a target protein. researchgate.net Future research should explore orthogonal mechanisms that can be used in concert with or as alternatives to this strategy.
One promising avenue is the rational engineering of proteins to enhance their intrinsic kinetic stability. This can be achieved through several strategies:
Introduction of Disulfide Bonds: Engineered disulfide bonds can staple together different parts of a protein, restricting its unfolding pathways and thereby increasing the kinetic barrier to denaturation. This has been shown to be an effective strategy for stabilizing enzymes for biotechnological applications. mdpi.com
Modification of Surface Charge: Altering the charge distribution on a protein's surface can influence its stability by modulating interactions with the solvent and preventing aggregation. A systematic analysis of surface charged amino acids can guide the engineering of more kinetically stable proteins.
Core Packing Optimization: The hydrophobic core of a protein plays a crucial role in its stability. Engineering the core to improve packing and reduce cavities can significantly enhance kinetic stability by making the unfolded state less favorable.
Loop Engineering: Loop regions are often flexible and can act as initiation points for unfolding. Shortening, rigidifying, or replacing loops with more stable structures can be an effective stabilization strategy. nih.gov
These protein engineering approaches could be used to create therapeutically relevant proteins with enhanced stability or to modify target proteins in a way that makes them more amenable to stabilization by small molecules like this compound. The development of these orthogonal strategies will provide a more comprehensive toolkit for combating protein misfolding diseases.
Integration of Advanced Machine Learning for De Novo Stabilizer Design
The vastness of chemical space presents a significant challenge to the discovery of novel protein stabilizers. Traditional high-throughput screening methods, while useful, can be time-consuming and expensive. Advanced machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process. nih.govresearchgate.net
Predictive Modeling: ML models can be trained on existing data of protein-ligand interactions to predict the binding affinity and stabilizing effect of new small molecules. These models can learn complex structure-activity relationships that are not immediately obvious to human researchers. nih.govhellobio.com
Generative Models: Generative adversarial networks (GANs) and other generative models can be used to design novel chemical structures de novo that are predicted to have high affinity and selectivity for a target protein. researchgate.net These models can explore a much broader and more diverse chemical space than traditional virtual screening libraries. For instance, deep learning techniques have been successfully employed for data-driven protein design, where models learn from the wealth of existing protein structures in databases like the Protein Data Bank (PDB) to generate novel sequences predicted to fold into specific structures. nih.gov
Integration with Biophysical Models: The most powerful approaches will likely involve the integration of ML models with physics-based simulations. ML can be used to rapidly screen vast numbers of potential stabilizers, and the most promising candidates can then be further evaluated using more computationally intensive methods like molecular dynamics simulations to predict their kinetic and thermodynamic effects.
The application of these advanced computational tools will accelerate the discovery and optimization of the next generation of kinetic stabilizers, moving beyond the derivatization of existing scaffolds to the rational design of entirely new classes of molecules.
Exploration of this compound for Broader Applications in Material Science and Biotechnology (e.g., stabilization of industrial enzymes, biopolymers)
The principles of kinetic stabilization are not limited to therapeutic applications. The ability to enhance the stability of proteins and other biological macromolecules has significant potential in material science and biotechnology.
Stabilization of Industrial Enzymes: Many industrial processes rely on enzymes as biocatalysts. However, the harsh conditions often encountered in these processes (e.g., high temperatures, extreme pH, organic solvents) can lead to enzyme denaturation and loss of activity. Kinetic stabilizers could be used to enhance the operational stability of these enzymes, leading to more efficient and cost-effective industrial processes. pnrjournal.com Strategies such as immobilization, including the formation of cross-linked enzyme aggregates (CLEAs), have shown promise in improving enzyme stability for industrial applications. mdpi.commdpi.com
Stabilization of Biopolymers: Biopolymers, such as proteins and polysaccharides, are increasingly being used in the development of novel biomaterials for applications ranging from drug delivery to tissue engineering. The stability of these biopolymers is crucial for the performance and longevity of the resulting materials. Kinetic stabilizers could be incorporated into these materials to protect the biopolymers from degradation and maintain their structural integrity and function over time. semanticscholar.orgcput.ac.zanih.gov For example, biopolymers are used as stabilizers in food emulsions to increase shelf life and maintain product quality. cput.ac.zanih.gov
Further research is needed to explore the compatibility of kinetic stabilizers like this compound with different enzymes and biopolymers and to develop strategies for their effective incorporation into industrial processes and biomaterials.
Challenges in the Pre-Clinical Development of Protein Kinetic Stabilizers
Despite the promise of protein kinetic stabilizers, their translation from the laboratory to the clinic faces several challenges. mdpi.com
Pharmacokinetics and Bioavailability: Like all drugs, kinetic stabilizers must have appropriate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Achieving good oral bioavailability and sufficient tissue penetration to reach the target protein can be challenging, particularly for larger and more complex stabilizer molecules. mdpi.comresearchgate.net
Off-Target Effects and Toxicity: It is crucial to ensure that a kinetic stabilizer is highly selective for its target protein to minimize off-target effects and potential toxicity. Extensive preclinical testing is required to evaluate the safety profile of any new stabilizer.
Immunogenicity: For therapeutic proteins that have been engineered for enhanced stability, there is a risk that the modifications could elicit an immune response. This can lead to the production of anti-drug antibodies, which can reduce the efficacy of the therapeutic and cause adverse reactions. mdpi.com
Predicting Clinical Efficacy: While preclinical models can provide valuable insights, predicting the clinical efficacy of a kinetic stabilizer can be difficult. The complexity of protein misfolding diseases and the variability between patients mean that what works in a test tube or an animal model may not always translate to humans.
Addressing these challenges will require a multidisciplinary approach, involving medicinal chemists, protein engineers, pharmacologists, and clinicians. Overcoming these hurdles will be essential for realizing the full therapeutic potential of protein kinetic stabilizers.
Q & A
Q. How is the EC₅₀ of LC kinetic stabilizer-1 determined against amyloidogenic immunoglobulin light chains (LCs)?
Methodological Answer: Use recombinant amyloid-prone LC variants (e.g., WIL-FL and WIL-FLT46L/F49Y) in dose-response assays. Measure stabilization efficacy via fluorescence quenching or circular dichroism (CD) spectroscopy. Calculate EC₅₀ using nonlinear regression models (e.g., GraphPad Prism), accounting for baseline noise and curve plateau normalization. Reported EC₅₀ values are 140 nM (WIL-FL) and 74.1 nM (WIL-FLT46L/F49Y) .
Q. What experimental controls are critical for validating this compound’s selectivity?
Methodological Answer: Include (1) negative controls (non-amyloidogenic LC isoforms), (2) solvent controls (DMSO/vehicle), and (3) positive controls (e.g., established LC stabilizers like doxycycline). Use surface plasmon resonance (SPR) to confirm binding specificity to amyloidogenic LCs and exclude off-target interactions with serum proteins like albumin .
Q. How to design a stability study for this compound under physiological conditions?
Methodological Answer: Follow ICH Q1E guidelines:
Q. What statistical methods are appropriate for analyzing dose-response data?
Methodological Answer: Apply the four-parameter logistic model (4PL) to fit sigmoidal curves. Use ANOVA with post-hoc Tukey tests to compare EC₅₀ values across LC variants. Report 95% confidence intervals and residuals to assess model fit .
Q. How to validate this compound’s mechanism of action in vitro?
Methodological Answer: Employ (1) thermal shift assays (DSF) to measure stabilization of LC dimers, (2) size-exclusion chromatography (SEC) to monitor oligomerization, and (3) Thioflavin T (ThT) fluorescence to quantify fibril formation inhibition. Correlate results with cellular toxicity assays (e.g., MTT) in human cardiomyocytes .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Variable Isolation : Control for pharmacokinetic factors (e.g., plasma protein binding) using equilibrium dialysis.
- Tissue-Specific Effects : Perform ex vivo LC stability assays in target tissues (e.g., heart homogenates from transgenic amyloidosis models).
- Multi-Omics Integration : Use metabolomic profiling (XCMS software) to identify off-target pathways affecting efficacy .
Q. What strategies optimize this compound’s assay sensitivity in complex biological matrices?
Methodological Answer:
Q. How to design a meta-analysis of this compound’s cross-study efficacy?
Methodological Answer: Apply PRISMA guidelines:
Q. What computational approaches predict this compound’s binding kinetics?
Methodological Answer:
Q. How to assess long-term stability of this compound in biological samples?
Methodological Answer:
- Freeze-Thaw Stability : Cycle samples (−80°C to RT) 3×; quantify stabilizer via LC-MS.
- Biological Matrix Stability : Spike stabilizer into human serum; store at −80°C for 12 months. Use ANOVA to compare peak areas against freshly prepared controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
